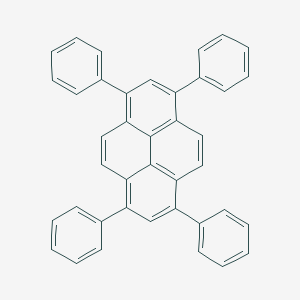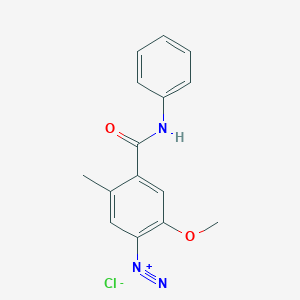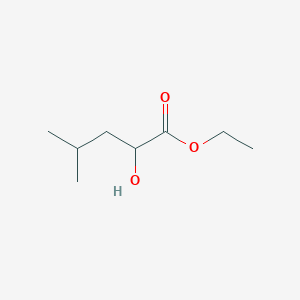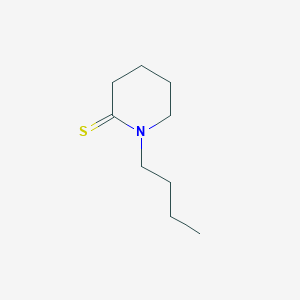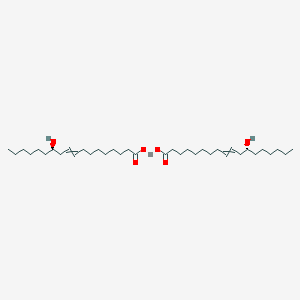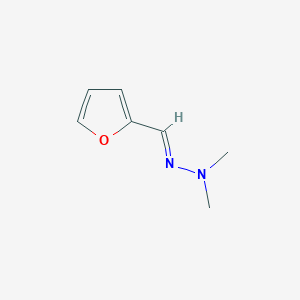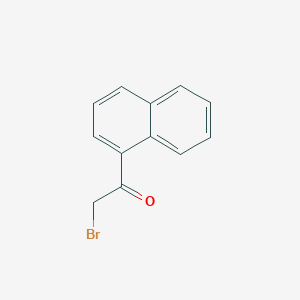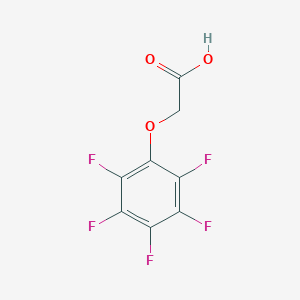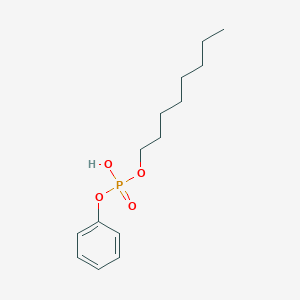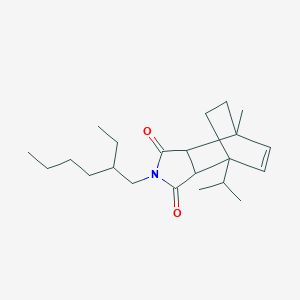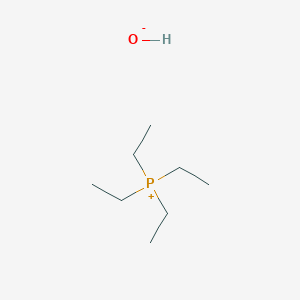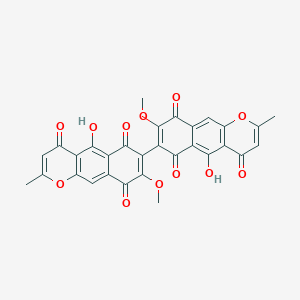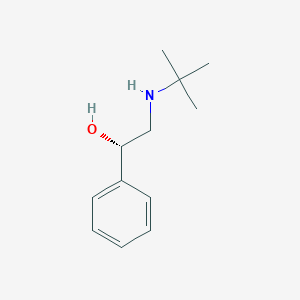
氟化钕
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neodymium fluoride is an inorganic compound with the chemical formula NdF₃. It is a vibrant pink or violet solid that is highly insoluble in water. Neodymium fluoride is primarily used in the production of neodymium-based alloys and in various scientific and industrial applications due to its unique properties .
科学研究应用
Neodymium fluoride has a wide range of applications in scientific research and industry:
Magnetic Materials: It is used in the production of neodymium-based magnetic materials, which are essential for various high-tech applications.
Optical Materials: Neodymium fluoride is used in the manufacture of fluoride glasses, which have applications in optics and photonics.
Catalysis: Due to its high Lewis acidity, neodymium fluoride is used as a catalyst in various chemical reactions.
Nanotechnology: Neodymium fluoride nanoparticles have unique properties that make them useful in nanotechnology and materials science.
作用机制
Target of Action
Neodymium fluoride (NdF3) is an inorganic compound that primarily interacts with various enzymes and proteins within the cell . It is known to activate G proteins in eukaryotic cells, a process that requires trace amounts of Al3+ or Be2+ ions .
Mode of Action
Neodymium fluoride’s mode of action is largely based on its ability to form complexes with proteins and enzymes, thereby influencing their function . For instance, it can mimic the chemical structure of a phosphate, affecting the activity of phosphoryl transfer enzymes, such as GTPases, ATPases, and phosphohydrolyases . This interaction can fundamentally alter energy metabolism and signal transduction within cells .
Biochemical Pathways
Neodymium fluoride’s interaction with G proteins and phosphoryl transfer enzymes can affect various biochemical pathways. It can influence energy metabolism by interacting with ATPases and GTPases, enzymes crucial for energy production . Additionally, it can affect signal transduction pathways by interacting with G proteins, which play a key role in transmitting signals from a variety of stimuli outside a cell to its interior .
Pharmacokinetics
It’s known that neodymium fluoride is highly insoluble in water , which may limit its bioavailability
Result of Action
The result of neodymium fluoride’s action can vary depending on the specific biochemical pathway it affects. For instance, its interaction with G proteins can lead to changes in cell signaling, potentially influencing a variety of cellular processes . Its ability to affect phosphoryl transfer enzymes can alter energy metabolism within the cell .
Action Environment
The action of neodymium fluoride can be influenced by various environmental factors. For example, the presence of other ions, such as Al3+ or Be2+, can enhance its ability to activate G proteins . Additionally, the pH and the amount of F- and Al3+ in the solution can affect the exact structure and concentration of AlF complexes
生化分析
Biochemical Properties
Neodymium fluoride is known to interact with various biomoleculesIt is known that neodymium fluoride is highly insoluble in water , which suggests that it may interact with biomolecules in a unique manner compared to more soluble compounds.
Cellular Effects
It is known that neodymium fluoride is often an intermediate product in the extraction of neodymium from ores
Molecular Mechanism
It is known that neodymium fluoride can be reduced to the solid metal chemically or by fused-salt electrolysis . This suggests that it may interact with biomolecules in a way that influences gene expression, enzyme activity, and other molecular processes.
Temporal Effects in Laboratory Settings
It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may have some long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may have some impact on biological systems at high doses.
Metabolic Pathways
It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may interact with certain enzymes or cofactors.
Transport and Distribution
It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may interact with certain transporters or binding proteins.
Subcellular Localization
It is known that neodymium fluoride is often used as an intermediate product in the extraction of neodymium from ores . This suggests that it may be directed to specific compartments or organelles within the cell.
准备方法
Neodymium fluoride can be synthesized through several methods:
Reaction with Hydrofluoric Acid: One common method involves reacting neodymium nitrate with hydrofluoric acid, resulting in the precipitation of neodymium fluoride as a hydrate: [ \text{Nd(NO₃)₃ (aq) + 3 HF → NdF₃ • ½H₂O + 3 HNO₃} ]
Reaction with Neodymium Oxide: Another method involves reacting neodymium oxide with hydrofluoric acid: [ \text{Nd₂O₃ + 6 HF → 2 NdF₃ + 3 H₂O} ]
Shock Compression: Neodymium fluoride can also be obtained by shock compression of neodymium(III) fluoride and neodymium at high temperatures and pressures.
化学反应分析
Neodymium fluoride undergoes various chemical reactions, including:
Reduction: Neodymium fluoride can be reduced to neodymium metal using calcium as a reducing agent: [ \text{2 NdF₃ + 3 Ca → 2 Nd + 3 CaF₂} ]
Formation of Complexes: Neodymium fluoride can form complexes with other compounds, such as hydrazine.
相似化合物的比较
Neodymium fluoride can be compared with other lanthanide fluorides, such as:
Lanthanum Fluoride (LaF₃): Similar to neodymium fluoride, lanthanum fluoride is used in optical materials and as a catalyst.
Cerium Fluoride (CeF₃): Cerium fluoride is used in similar applications, but neodymium fluoride’s higher Lewis acidity makes it a more effective catalyst in certain reactions.
Praseodymium Fluoride (PrF₃): Praseodymium fluoride shares many applications with neodymium fluoride, but neodymium fluoride’s unique magnetic properties make it more suitable for use in high-performance magnets.
属性
CAS 编号 |
13709-42-7 |
|---|---|
分子式 |
F3Nd |
分子量 |
201.24 g/mol |
IUPAC 名称 |
neodymium(3+);trifluoride |
InChI |
InChI=1S/3FH.Nd/h3*1H;/q;;;+3/p-3 |
InChI 键 |
XRADHEAKQRNYQQ-UHFFFAOYSA-K |
SMILES |
F[Nd](F)F |
规范 SMILES |
[F-].[F-].[F-].[Nd+3] |
| 13709-42-7 | |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


